molecular formula C17H17F3N6O2 B1671735 Imanixil CAS No. 75689-93-9

Imanixil

货号 B1671735
CAS 编号: 75689-93-9
分子量: 394.4 g/mol
InChI 键: FUSNOPLQVRUIIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imanixil, also known as HOE-402, is an inducer of the LDL receptor (LDLR). It is a potent cholesterol-lowering compound that inhibits very low-density lipoprotein (VLDL) production, consequently attenuating atherosclerosis development .


Molecular Structure Analysis

The molecular formula of Imanixil is C17H17F3N6O2. Its molecular weight is 394.35 . The InChIKey is FUSNOPLQVRUIIM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Imanixil is a solid powder with a density of 1.428g/cm3 . It is soluble in DMSO .

科学研究应用

  • Application : Imanixil is a small molecule drug that was initially developed by Sanofi . It is known as a cholesterol inhibitor and has been used in the therapeutic area of endocrinology and metabolic disease .
  • Results or Outcomes : Imanixil has been shown to lower serum cholesterol levels by reducing very low density-lipoprotein (VLDL) production . It does not induce the LDL receptor, contrary to previous suggestions . In vivo, it has been shown to attenuate the development of atherosclerosis .

安全和危害

When handling Imanixil, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Imanixil was developed as a potent cholesterol-lowering compound. It was part of a phase I clinical trial for the treatment of hyperlipidemia, but the study was discontinued . The future directions of Imanixil are not explicitly mentioned in the search results.

属性

IUPAC Name

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNOPLQVRUIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997116
Record name 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imanixil

CAS RN

75689-93-9
Record name Imanixil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMANIXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imanixil
Reactant of Route 2
Reactant of Route 2
Imanixil
Reactant of Route 3
Imanixil
Reactant of Route 4
Imanixil
Reactant of Route 5
Imanixil
Reactant of Route 6
Imanixil

Citations

For This Compound
21
Citations
S Pramanik, M Thaker, AG Perumal… - Molecular …, 2020 - Wiley Online Library
… of uracil and imanixil binding (indicated by red-colored underlines). Particularly, imanixil (and … activity site required for RNA methylation; imanixil, tannin, and encaleret showed the …
Number of citations: 3 onlinelibrary.wiley.com
S Pramanik, M Thaker, AG Perumal… - Molecular …, 2020 - Wiley Online Library
… in turn was used for in silico structure-based drug design strategies (ie, 3D protein structure modeling, virtual chemical library screening, and molecular docking) to identify imanixil as …
Number of citations: 0 onlinelibrary.wiley.com
HMG Willems, S Edwards, HK Boffey… - RSC Medicinal …, 2023 - pubs.rsc.org
The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) play a central role in regulating cell signalling pathways and, as such, have become therapeutic targets for diseases such as …
Number of citations: 2 pubs.rsc.org
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
MR Lovati, C Manzoni, A Corsini, A Granata… - The Journal of …, 1992 - academic.oup.com
… Similar data have been recently described with imanixil, a phar macological … (1989) Imanixil (HOE 402), a new potent hypolipidemic substance (abs.).International Atherosclerosis …
Number of citations: 137 academic.oup.com
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
M Huettinger, M Hermann, H Goldenberg… - … and Thrombosis: A …, 1993 - Am Heart Assoc
HOE-402 (4-amino-2-[4,4-dimethyl-2-oxo-1-imidazolidinyl]-pyrimidine-5-N- [trifluoromethylphenyl]-carboxamide-monohydrochloride) has been shown to exhibit hypolipidemic action in …
Number of citations: 13 www.ahajournals.org
JUN LI, JA ROBL, JJ LI, LJ KENNEDY, H WANG… - ic.gc.ca
L'invention porte sur de nouveaux composés qui sont des inhibiteurs de la 11-bêta-hydroxystéroïde déhydrogénase de type I. Des inhibiteurs de 11-bêta-hydroxystéroïde …
Number of citations: 2 www.ic.gc.ca
JE Burke, J Triscott, BM Emerling… - Nature Reviews Drug …, 2023 - nature.com
The potential of therapeutically targeting phosphoinositide kinases (PIKs) beyond the class I PI3Ks is increasingly being realized. Here, Burke et al. describe the structure, function, …
Number of citations: 18 www.nature.com
E Granzer - Naunyn Schmiedcbergs Arch Pharmacol, 1988
Number of citations: 4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。